molecular formula C3H8Br3N B1203817 2,3-Dibromopropylamine hydrobromide CAS No. 6963-32-2

2,3-Dibromopropylamine hydrobromide

Cat. No.: B1203817
CAS No.: 6963-32-2
M. Wt: 297.81 g/mol
InChI Key: NQVQUJRBCVAMIL-UHFFFAOYSA-N
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Description

2,3-Dibromopropylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C3H8Br3N and its molecular weight is 297.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 1-Azabicyclo[1.1.0]butane : This compound is synthesized using 2,3-dibromopropylamine hydrobromide as a starting material. It is further used to synthesize azetidine derivatives and 1-(1,3-thiazolin-2-yl)azetidine-3-thiol, which is useful in the preparation of oral antibiotics like L-084 (Hayashi et al., 1999).

  • Mechanistic Study in Cyclization Reactions : Research delves into the mechanistic aspects of converting this compound to 1-azabicyclo[1.1.0]butane, highlighting the role of intramolecular coordination in these reactions (Hayashi et al., 2004).

  • CO2 Capture Applications : A study describes the reaction of 3-bromopropylamine hydrobromide, a related compound, with 1-butyl imidazole to form a new ionic liquid. This liquid effectively captures CO2, indicating potential applications in environmental technologies (Bates et al., 2002).

  • Synthesis of Novel Oxa-Isosteres of Spermidine and Spermine : The reaction of 3-bromopropylamine hydrobromide (a compound similar to this compound) with other chemicals led to the formation of unexpected compounds due to intramolecular rearrangements, showing its utility in creating novel compounds (Lin et al., 1994).

  • Antidepressant Agent Synthesis : In pharmacological research, this compound's derivatives were explored for potential antidepressant properties, indicating its relevance in medicinal chemistry (Clark et al., 1979).

  • Synthesis of Strained Molecules : The compound has been used in the synthesis of highly strained molecules like 1-azabicyclo[1.1.0]butane, which are useful in the preparation of substituted azetidines (林, 2010).

  • Synthesis of Azetidine Derivatives : It plays a crucial role in synthesizing various azetidine derivatives, demonstrating its versatility in organic synthesis (Nagao et al., 2002).

  • Preparation of Enantiomers of 2,3-Dibromo-1-Propanol : This research illustrates the use of 2,3-dibromopropylamine in the synthesis of enantiomers of a related compound, indicating its utility in stereochemical studies (Huitric et al., 1982).

Safety and Hazards

The safety data sheet for 2,3-Dibromopropylamine hydrobromide indicates that it is classified under the hazard category of Skin corrosion/irritation (Category 2), H315 .

Biochemical Analysis

Biochemical Properties

2,3-Dibromopropylamine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of azetidine derivatives. It interacts with enzymes and proteins through mechanisms involving lithium-bromine coordination. For instance, it can be used in tandem with organolithium compounds to generate azetidine, a strained molecule, through a consecutive cyclization process

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in cyclization reactions that can alter cell signaling pathways and gene expression. The compound’s ability to form azetidine derivatives suggests it may impact cellular metabolism by modifying the structure and function of biomolecules within the cell . These changes can lead to alterations in cellular activities, including enzyme function and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s mechanism of action involves the coordination of bromine atoms with lithium ions, facilitating the formation of azetidine derivatives. This process is crucial for the synthesis of high-strained bicyclic structures, which are valuable in the development of new antibiotics and other pharmaceutical agents . The compound’s ability to inhibit or activate enzymes through these interactions further underscores its biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and the presence of other chemicals. Studies have shown that its effectiveness in forming azetidine derivatives is time-dependent, with optimal results achieved under specific conditions . Long-term effects on cellular function have been observed, indicating that the compound can induce lasting changes in cell behavior and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis of azetidine derivatives. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and the levels of various metabolites . Its role in these pathways underscores its potential as a tool for studying and manipulating metabolic processes in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical and pharmaceutical applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules

Properties

IUPAC Name

2,3-dibromopropan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br2N.BrH/c4-1-3(5)2-6;/h3H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQUJRBCVAMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-32-2
Record name 1-Propanamine, 2,3-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6963-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromopropylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6963-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53751
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dibromopropylammonium bromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.418
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3-Dibromopropylamine hydrobromide uniquely reactive in the synthesis of 1-Azabicyclo[1.1.0]butane (ABB)?

A1: this compound serves as a key starting material for synthesizing the highly strained 1-Azabicyclo[1.1.0]butane (ABB) [, , , ]. The molecule's unique reactivity stems from the presence of two bromine atoms on adjacent carbons, primed for consecutive cyclization reactions. Interestingly, research has shown that organolithium compounds and lithium amides are exceptionally effective in promoting this cyclization, while other bases like potassium, sodium, or magnesium species yield almost no ABB [, , ]. This suggests a crucial role for the lithium cation in the reaction mechanism.

Q2: Can you elaborate on the proposed mechanism for this lithium-mediated cyclization?

A2: Studies suggest that the cyclization proceeds through a consecutive SN2 mechanism [, , ]. The lithium cation is proposed to activate the carbon-bromine (C-Br) bond through intermolecular coordination with the bromine atom. This coordination facilitates the intramolecular attack of the nitrogen lone pair on the activated carbon, leading to the formation of an aziridine intermediate. A second intramolecular cyclization, again facilitated by lithium coordination and driven by the release of ring strain, then yields the final 1-Azabicyclo[1.1.0]butane (ABB) product.

Q3: What are the synthetic applications of 1-Azabicyclo[1.1.0]butane (ABB) derived from this compound?

A3: 1-Azabicyclo[1.1.0]butane (ABB), synthesized from this compound, serves as a valuable intermediate for synthesizing various 3-substituted azetidine derivatives [, ]. This is achieved by reacting ABB with a range of electrophiles, including acids, acyl chlorides, anhydrides, and halogens. These 3-substituted azetidines find applications in medicinal chemistry and materials science.

Q4: Has computational chemistry been employed to study this unique cyclization reaction?

A4: While the provided research articles do not delve into detailed computational studies, they highlight the importance of lithium coordination in the reaction mechanism [, , ]. Computational chemistry techniques, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition states involved in the consecutive cyclization steps, the role of lithium coordination, and the energy profile of the reaction pathway. Such computational investigations could further elucidate the unique reactivity of this compound and facilitate the development of novel synthetic routes to strained cyclic compounds.

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